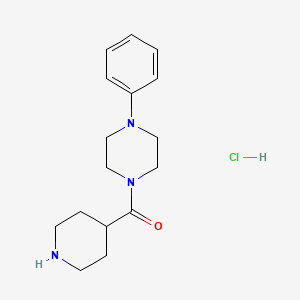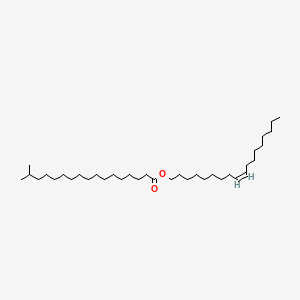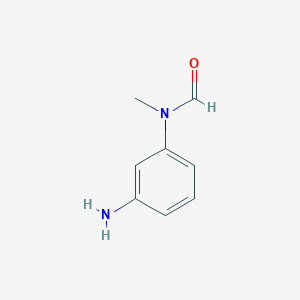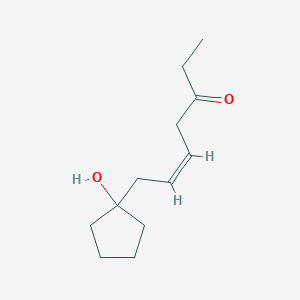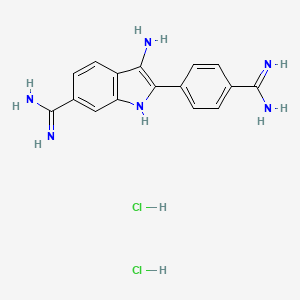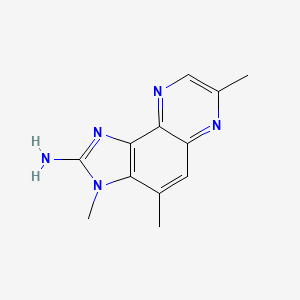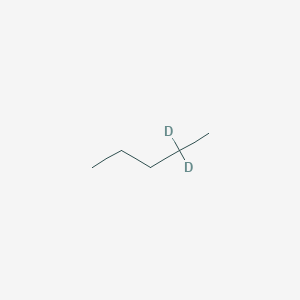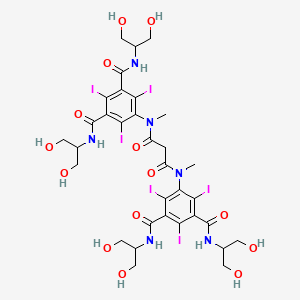
1,3-Benzenedicarboxamide, 5,5'-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, carboxamide, and triiodo groups, making it a versatile molecule in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves multiple steps, starting with the preparation of the core benzenedicarboxamide structureThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The triiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide groups can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound for certain diseases.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-diiodo-1,3-benzenedicarboxamide]
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-tetraiodo-1,3-benzenedicarboxamide]
Uniqueness
The uniqueness of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75871-98-6 |
|---|---|
Molekularformel |
C33H40I6N6O14 |
Molekulargewicht |
1506.1 g/mol |
IUPAC-Name |
5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-12(4-46)5-47)22(34)19(25(28)37)31(57)41-13(6-48)7-49)16(54)3-17(55)45(2)29-26(38)20(32(58)42-14(8-50)9-51)23(35)21(27(29)39)33(59)43-15(10-52)11-53/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59) |
InChI-Schlüssel |
PASMMXVVBFHXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
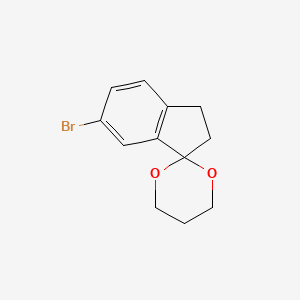
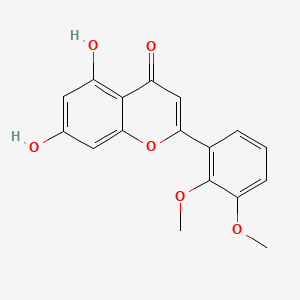
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
